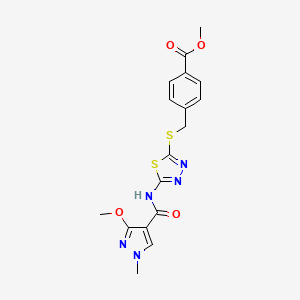

methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex organic compound with potential applications across various fields including chemistry, biology, medicine, and industry. Its unique structure combines a benzoate ester with a substituted thiadiazole and pyrazole moiety, which contributes to its distinct chemical properties and reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Preparation of this compound typically involves multi-step organic synthesis. One plausible synthetic route begins with the synthesis of the pyrazole moiety, followed by the formation of the 1,3,4-thiadiazole ring. The final steps involve the coupling of the thiadiazole and pyrazole intermediates with the benzoate ester using a thioether linkage.

Industrial Production Methods: In industrial settings, the production of methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate would likely be optimized for scale. This might involve the use of automated synthesis equipment, more efficient reagents, and reaction conditions that ensure high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom within the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them into amines or alcohols.

Substitution: The aromatic rings present in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peroxy acids.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

Oxidation products include sulfoxides and sulfones.

Reduction products include amines and alcohols.

Substitution reactions yield halogenated derivatives.

Applications De Recherche Scientifique

The compound has a broad range of scientific research applications:

Chemistry: It is utilized as an intermediate in the synthesis of other complex molecules.

Biology: It may function as a probe to study enzyme-substrate interactions or as a biochemical tool.

Medicine: There is potential for its use in drug development, especially in designing inhibitors for specific biological targets.

Industry: Its derivatives could be used in the manufacturing of materials with specific chemical properties, like polymers or resins.

Mécanisme D'action

Mechanism: The compound’s biological activity is often attributed to its ability to interact with specific molecular targets within cells. This might involve binding to enzymes or receptors, thereby modulating their activity.

Molecular Targets and Pathways:

Enzymes: It might inhibit or activate enzymes by binding to their active sites.

Receptors: Interaction with cell surface receptors could trigger signal transduction pathways, affecting cellular responses.

Comparaison Avec Des Composés Similaires

Methyl 4-(((5-(3-hydroxy-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate.

Ethyl 4-(((5-(3-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate.

Methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)phenylcarbamate.

Each of these compounds features slight variations in the substituents, which can significantly alter their physical, chemical, and biological properties.

Activité Biologique

Methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex organic compound that combines several pharmacologically active moieties. This article examines its biological activity, focusing on its potential applications in medicinal chemistry, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound features a methyl benzoate moiety linked to a thiadiazole derivative via a thioether bond and incorporates a pyrazole ring . These structural components are known for their diverse biological activities.

Anticancer Activity

Research indicates that compounds containing pyrazole and thiadiazole rings exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives similar to this compound show promising results against various cancer cell lines.

Table 1: Anticancer Activity of Pyrazole-Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1c | A549 | 21.71 | EGFR Inhibition |

| 2k | HCT116 | 33.14 | Apoptosis Induction |

In a study evaluating new pyrazole-thiadiazole compounds for their anticancer efficacy, derivatives were tested against lung cancer cells (A549), showing effective inhibition of cell proliferation through mechanisms such as EGFR inhibition and apoptosis induction .

Antimicrobial Activity

The presence of the thiadiazole ring in the compound suggests potential antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Properties

The pyrazole moiety is frequently associated with anti-inflammatory effects. Compounds derived from pyrazoles have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory responses .

Study on Trypanocidal Activity

A recent study evaluated the trypanocidal activity of new pyrazole-thiadiazole derivatives, revealing that certain compounds significantly reduced parasite load in infected models. The study employed cellular models predictive of efficacy against Trypanosoma cruzi, demonstrating the potential of these derivatives in treating Chagas disease .

Cytotoxicity Assessment

In assessing the cytotoxicity of pyrazole-thiadiazole derivatives on mammalian cells, it was found that most compounds exhibited low toxicity profiles with CC50 values greater than 500 µM. This indicates a favorable therapeutic index for further development .

Propriétés

IUPAC Name |

methyl 4-[[5-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4S2/c1-22-8-12(14(21-22)25-2)13(23)18-16-19-20-17(28-16)27-9-10-4-6-11(7-5-10)15(24)26-3/h4-8H,9H2,1-3H3,(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNFQHSKXIZMMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.